![molecular formula C14H24O3 B14326665 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol CAS No. 98262-67-0](/img/structure/B14326665.png)
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is an organic compound characterized by the presence of an oxane ring, a non-2-yn-4-ol chain, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol typically involves the reaction of oxane derivatives with non-2-yn-4-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between oxane and non-2-yn-4-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(Oxan-2-yl)oxy]non-2-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Oxan-2-yl)oxy]non-2-yn-3-ol: Similar structure but with a different position of the hydroxyl group.
1-[(Oxan-2-yl)oxy]non-2-yn-5-ol: Similar structure but with a different position of the hydroxyl group.
1-[(Oxan-2-yl)oxy]non-3-yn-4-ol: Similar structure but with a different position of the alkyne group.
Uniqueness
1-[(Oxan-2-yl)oxy]non-2-yn-4-ol is unique due to its specific combination of functional groups and their positions within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
98262-67-0 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-(oxan-2-yloxy)non-2-yn-4-ol |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(15)9-7-12-17-14-10-5-6-11-16-14/h13-15H,2-6,8,10-12H2,1H3 |
Clave InChI |
WQFBVCIPHJGCIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CCOC1CCCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
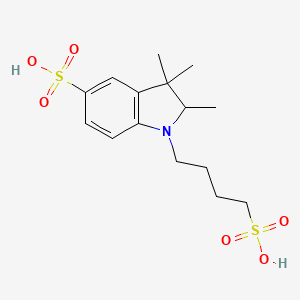
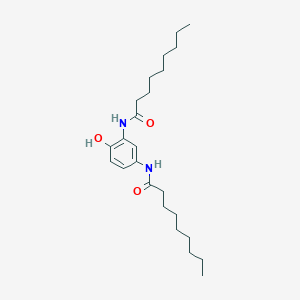
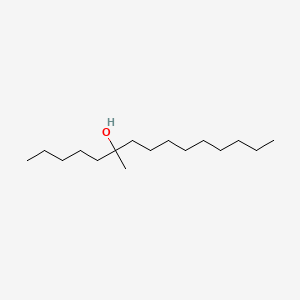
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
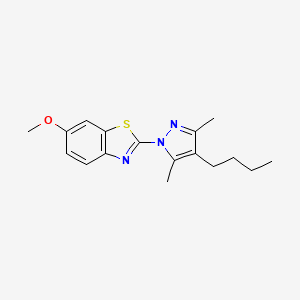
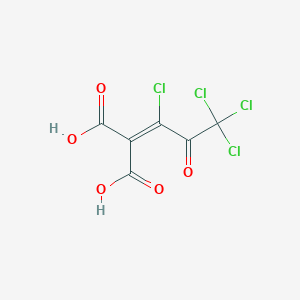
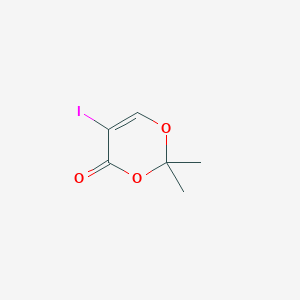
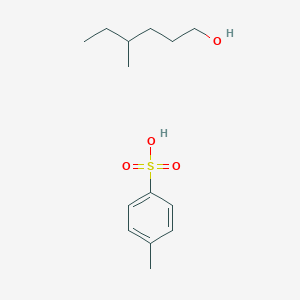
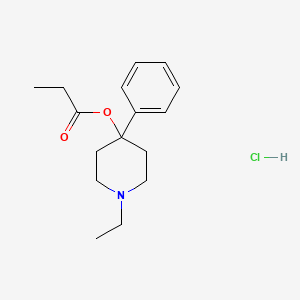
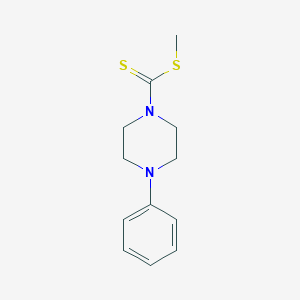
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)
